3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one
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Overview
Description
Preparation Methods
The synthesis of CI-923 involves the Pechman condensation of phenols with a piperidine beta-keto ester to form the benzopyrano[3,4-c]pyridin-5-one parent ring system . This is followed by alkylation with aminoalkyl halides or with 1-chloro-2-propanone, and subsequent reductive amination to yield the 3-substituted target compounds . The addition of a methyl substituent on the carbon alpha to the terminal amine often increases potency or pulmonary selectivity .
Chemical Reactions Analysis
CI-923 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.
Alkylation: This reaction involves the addition of an alkyl group to the molecule. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CI-923 has been studied for its potential use in various scientific research applications, including:
Mechanism of Action
CI-923 exerts its effects by acting as an anticholinergic agent, blocking the action of acetylcholine on muscarinic receptors in the respiratory tract . This leads to the relaxation of bronchial smooth muscles and the inhibition of bronchoconstriction . The molecular targets involved include muscarinic receptors, and the pathways affected are those related to cholinergic signaling .
Comparison with Similar Compounds
CI-923 is part of a series of 3-(aminoalkyl)benzopyrano[3,4-c]pyridin-5-ones, which include other compounds with similar structures and pharmacological properties . Some similar compounds include:
CI-924: Another member of the same series with slight variations in the side-chain structure.
CI-925: A compound with similar bronchodilator potency but different selectivity ratios.
CI-926: A compound with modifications to the parent ring system, affecting its pharmacological profile.
CI-923 is unique in its specific combination of structural features that confer its particular potency and selectivity as a bronchodilator .
Properties
CAS No. |
86371-40-6 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3 |
InChI Key |
MJRICTKAEYTJAV-UHFFFAOYSA-N |
SMILES |
CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23 |
Canonical SMILES |
CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23 |
Synonyms |
3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one CI 923 CI-923 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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